molecular formula C9H14N2O4 B13210489 2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid

2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B13210489
M. Wt: 214.22 g/mol
InChI Key: VQNVGWVXXPMEEE-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid is a chemical compound with a unique structure that combines an imidazole ring with a carboxylic acid group and a methoxyethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid typically involves the reaction of 2-(2-(2-Methoxyethoxy)ethyl)-1H-imidazole with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products

    Oxidation: Produces oxides or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces substituted imidazole derivatives.

Scientific Research Applications

2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Similar structure but with an acetic acid group instead of an imidazole ring.

    2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains an ethanol group instead of an imidazole ring.

    2-[2-(2-Methoxyethoxy)ethyl]glycolic acid: Similar side chain but with a glycolic acid group.

Uniqueness

2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid is unique due to the presence of both an imidazole ring and a carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C9H14N2O4/c1-14-4-5-15-3-2-8-10-6-7(11-8)9(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

VQNVGWVXXPMEEE-UHFFFAOYSA-N

Canonical SMILES

COCCOCCC1=NC=C(N1)C(=O)O

Origin of Product

United States

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